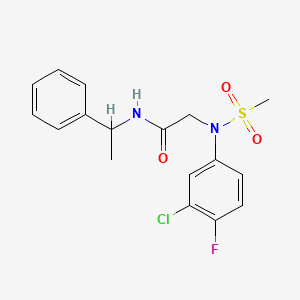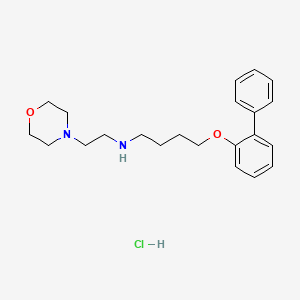
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a glycinamide backbone substituted with a 3-chloro-4-fluorophenyl group, a methylsulfonyl group, and a 1-phenylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized by reacting glycine with an appropriate amine under acidic conditions.
Introduction of the 3-chloro-4-fluorophenyl Group: This step involves the substitution of the glycinamide backbone with a 3-chloro-4-fluorophenyl group using a suitable halogenation reagent.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base.
Attachment of the 1-phenylethyl Group: The final step involves the alkylation of the glycinamide backbone with a 1-phenylethyl group using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound can be explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mécanisme D'action
The mechanism of action of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-ethyl)glycinamide
Uniqueness
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide is unique due to the specific combination of substituents on the glycinamide backbone. The presence of both the 3-chloro-4-fluorophenyl group and the methylsulfonyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-12(13-6-4-3-5-7-13)20-17(22)11-21(25(2,23)24)14-8-9-16(19)15(18)10-14/h3-10,12H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHCOMMCAXBEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4208568.png)
![4-{4-[4-(4-benzyl-1-piperidinyl)butoxy]phenyl}-2-butanone oxalate](/img/structure/B4208576.png)



![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4208620.png)
![2-chloro-N-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4208626.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4208628.png)
![1-(4-nitrophenyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B4208632.png)
![Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol](/img/structure/B4208634.png)
![4-[(4-Benzhydrylpiperazino)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B4208636.png)
![1-Benzyl-4-[2-(3-ethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4208640.png)
![6-tert-butyl-2-({[(phenoxyacetyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4208642.png)
![Ethyl 4-[2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4208647.png)
